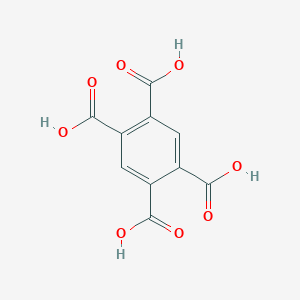
Pyromellitic acid
Número de catálogo B166702
:
89-05-4
Peso molecular: 254.15 g/mol
Clave InChI: CYIDZMCFTVVTJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05043248
Procedure details


To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.



[Compound]
Name
monoester
Quantity
1.8 g
Type
reactant
Reaction Step Three

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
CN(C)P(N(C)C)(N(C)C)=[O:4].[CH:12]1[C:17]2[C:18]([O:20][C:21](=[O:22])[C:16]=2[CH:15]=[C:14]2[C:23]([O:25][C:26](=[O:27])[C:13]=12)=[O:24])=[O:19].[OH2:28]>>[C:26]([OH:25])(=[O:27])[C:13]1[C:14](=[CH:15][C:16](=[C:17]([CH:12]=1)[C:18]([OH:20])=[O:19])[C:21]([OH:4])=[O:22])[C:23]([OH:24])=[O:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.654 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
[Compound]
|
Name
|
monoester
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C. in a nitrogen gas atmosphere (the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
synthesized in the above step
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for more than 3 days at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a colorless solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small amount of the solution thus formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form white precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By 1HNMR and IR spectra of the white solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
